Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that features a benzo[1,3]dioxole ring and a furan ring connected via a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with 5-methyl-furan-2-ylmethylamine. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: N-substituted amines.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor activities, showing growth inhibition properties against various cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the activation of apoptotic pathways and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Benzo[1,3]dioxol-5-ylmethylamine
- 5-Methyl-furan-2-ylmethylamine
- N-aryl-5-(benzo[1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine is unique due to its dual aromatic ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-2-4-12(18-10)8-15-7-11-3-5-13-14(6-11)17-9-16-13/h2-6,15H,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALLZDKLMLGVGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.